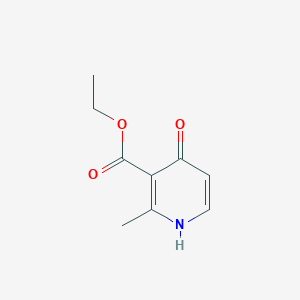

Ethyl 4-hydroxy-2-methylnicotinate

Description

Significance and Research Context of Nicotinate (B505614) Derivatives

Nicotinate derivatives, including nicotinic acid (a form of vitamin B3) and its various esters and amides, are a class of compounds with a rich history in chemical and biological research. chemistryjournal.netresearchgate.net They are recognized for their diverse biological activities and have been investigated for applications ranging from pharmaceuticals to agrochemicals. chemistryjournal.netresearchgate.netontosight.ai The pyridine (B92270) nucleus in these compounds is a key structural motif found in many bioactive molecules.

The functionalization of the pyridine ring allows for the modulation of the molecule's electronic and steric properties, which in turn can influence its biological activity and chemical reactivity. For instance, the introduction of hydroxyl and methyl groups, as seen in Ethyl 4-hydroxy-2-methylnicotinate, can create opportunities for further chemical modifications and can impact how the molecule interacts with biological targets. Research into nicotinate derivatives has led to the development of compounds with anti-inflammatory, analgesic, and insecticidal properties. chemistryjournal.netresearchgate.net The synthesis of these derivatives is a significant area of focus, with researchers continuously exploring more efficient and environmentally friendly methods. nih.gov

Scope and Objectives of Academic Inquiry for this compound

Academic inquiry into this compound and its analogs is driven by the potential to discover new compounds with useful properties. The primary objectives of this research often include:

Synthesis and Characterization: Developing novel and efficient synthetic routes to produce this compound and related structures. This includes the detailed characterization of these compounds using various analytical techniques.

Chemical Reactivity Studies: Investigating the reactivity of the functional groups on the molecule to understand its chemical behavior and to explore its potential as a building block for more complex molecules.

Structural Analysis: Studying the three-dimensional structure of the molecule and its derivatives to understand how its conformation influences its properties. researchgate.net

Screening for Biological Activity: Evaluating the compound and its derivatives for potential applications in medicine and agriculture.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure. While specific experimental data for this exact compound is not widely available in the provided search results, we can infer some properties based on related compounds and general chemical principles.

Interactive Data Table: Predicted Properties of this compound

| Property | Value |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Boiling Point | 367.1±42.0 °C (Predicted) chemicalbook.com |

| Density | 1.163±0.06 g/cm3 (Predicted) chemicalbook.com |

| Physical Form | Expected to be a solid at room temperature |

Synthesis and Reactions

The synthesis of substituted nicotinates like this compound can be achieved through various organic chemistry reactions. Patent literature describes methods for preparing related 2-methylnicotinates, which often involve the condensation of β-aminocrotonates with other reagents. google.com For example, one general approach involves reacting an enamine with a suitable three-carbon component to construct the pyridine ring.

Further chemical transformations can be performed on the synthesized nicotinate. The hydroxyl group at the 4-position can undergo etherification or esterification reactions, while the ester group at the 3-position can be hydrolyzed or converted to an amide. The methyl group at the 2-position can also potentially be functionalized.

Research Findings

Research on compounds structurally related to this compound has yielded interesting findings. For instance, the structural analysis of a similar compound, Ethyl 2-(cyclopentyloxy)-5-ethyl-4-hydroxy-6-methylnicotinate, revealed that the pyridine ring and the ester moiety are coplanar, a conformation stabilized by an intramolecular hydrogen bond between the hydroxyl and ester groups. researchgate.net This type of structural insight is crucial for understanding the molecule's reactivity and potential interactions with other molecules.

Structure

3D Structure

Properties

CAS No. |

260389-91-1 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 2-methyl-4-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)10-5-4-7(8)11/h4-5H,3H2,1-2H3,(H,10,11) |

InChI Key |

DIDKGWJCQQERDP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC=CC1=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethyl 4-hydroxy-2-methylnicotinate

The synthesis of nicotinate (B505614) esters, including this compound, has been approached through various established chemical strategies. These methods often involve multi-step sequences and the use of classical reagents.

Conventional Reaction Schemes

Historically, the synthesis of nicotinic acid and its esters has involved the oxidation of nicotine (B1678760) or other pyridine (B92270) derivatives. wikipedia.org For instance, nicotinic acid was first synthesized by the oxidative degradation of nicotine using strong oxidizing agents like potassium chromate (B82759) and sulfuric acid. wikipedia.org Another common approach involves the hydrolysis of nicotinonitrile, which is itself produced from the ammoxidation of 3-picoline. wikipedia.org The direct esterification of nicotinic acid with an alcohol in the presence of a strong acid catalyst, known as Fischer-Speier esterification, is a classical method for producing nicotinate esters. googleapis.com Alternatively, the reaction of nicotinoyl chloride hydrochloride with an alcohol, often in a basic solvent like pyridine, also yields the corresponding ester. googleapis.com

A non-catalytic method for preparing certain nicotinate esters involves reacting nicotinic acid with a water-immiscible monohydroxy aliphatic alcohol at reflux temperature, sometimes with an inert solvent like xylene to control the temperature. google.com Furthermore, pyridine dicarboxylic acids can be directly converted to esters of pyridine monocarboxylic acids by refluxing with an alkanol. google.com

Multi-step Synthesis Strategies for Nicotinate Scaffolds

The construction of complex molecular architectures often relies on multi-step synthesis strategies. youtube.comyoutube.com These strategies allow for the sequential introduction of functional groups and the building of intricate molecular frameworks. mdpi.com For nicotinate scaffolds, this can involve the initial synthesis of a core pyridine ring followed by a series of functional group interconversions and substitutions to arrive at the desired product. nih.govresearchgate.net For example, a synthetic route might begin with the condensation of simpler, acyclic precursors to form the pyridine ring, which is then further elaborated. mdpi.comepo.org The strategic use of protecting groups is often necessary to mask reactive sites while other parts of the molecule are being modified. youtube.com Retrosynthetic analysis is a key tool in planning these multi-step sequences, allowing chemists to work backward from the target molecule to identify suitable starting materials and reaction pathways. youtube.com

Specific Preparations of Related Nicotinate Esters

The synthesis of various nicotinate esters has been reported, providing insights into the reactivity of the nicotinic acid framework. For example, substituted phenyl esters of nicotinic acid have been prepared by reacting nicotinic acid chloride hydrochloride with the corresponding phenol (B47542) in pyridine. justia.com Another specific example is the preparation of ethyl 2-methylnicotinate, which can be synthesized by reacting 1,1,3,3-tetraethoxypropane (B54473) with an acid, followed by reaction with beta-amino ethyl crotonate in ethanol (B145695). google.com The synthesis of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate involves a multi-step sequence starting from 4-hydroxy-3-nitrobenzaldehyde. google.com Additionally, the synthesis of ethyl 2-hydroxy-6-methylnicotinate is also documented. sigmaaldrich.com

Green Chemistry Approaches in Nicotinate Derivative Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgnih.govresearchgate.net

Catalyst-Mediated Synthesis (e.g., Solid Acid Catalysis)

A key area of green chemistry is the development of heterogeneous catalysts to replace traditional homogeneous acid catalysts. iupac.orgresearchgate.net Solid acids, such as zeolites, clays, and functionalized silicas, offer advantages like easier separation from the reaction mixture, potential for recycling, and reduced corrosion. iupac.orgresearchgate.net For instance, mesoporous silica (B1680970) functionalized with sulfonic acid groups has shown high catalytic activity in various organic reactions. iupac.org In the context of nicotinate synthesis, nicotinic acid itself has been used as a green and reusable catalyst for certain reactions. nih.gov Biocatalysis, using enzymes for organic synthesis, is another powerful green approach, offering mild reaction conditions and high selectivity. rsc.org For example, nitrile hydratase can be used to convert nicotinonitrile to nicotinamide (B372718), a precursor to nicotinic acid. wikipedia.orgmdpi.com Lipases, such as Novozym® 435 from Candida antarctica, have been employed to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate in environmentally friendly solvents like tert-amyl alcohol. rsc.orgnih.gov

Solventless and Reduced-Hazard Methodologies

Another important aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste and simplify purification. nih.govresearchgate.net For example, the synthesis of 2-anilino nicotinic acid derivatives has been achieved under solvent- and catalyst-free conditions by heating the reactants together. nih.govresearchgate.net Continuous-flow microreactors offer a sustainable alternative to traditional batch processing, allowing for shorter reaction times, reduced solvent waste, and improved energy efficiency. rsc.orgnih.gov The use of continuous-flow systems with immobilized enzymes further enhances the green credentials of a process by enabling easy catalyst reuse. nih.gov

Advanced Green Synthesis Techniques

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nicotinic acid derivatives, aiming for more environmentally benign and efficient processes. These methods often involve the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reactions and reduce the need for harsh conditions and hazardous solvents. wikipedia.orgrsc.orgnih.gov

Microwave-assisted synthesis has emerged as a powerful tool in the Hantzsch dihydropyridine (B1217469) synthesis, a key reaction for producing precursors to nicotinates. rsc.orgtubitak.gov.trthieme-connect.com This technique can significantly shorten reaction times, from hours to minutes, and often leads to higher yields compared to conventional heating methods. thieme-connect.com For instance, the one-pot condensation of aldehydes, β-ketoesters, and ammonia (B1221849), which forms the dihydropyridine backbone, can be efficiently carried out under microwave irradiation. tubitak.gov.trthieme-connect.com Furthermore, solvent-free microwave-assisted synthesis has been successfully employed, further enhancing the green credentials of the process. rsc.org The use of solid supports, such as bentonite (B74815) clay, in combination with microwave irradiation has also been explored for the domino synthesis of Hantzsch pyridines. nih.gov

Ultrasonic irradiation is another green technique that has been applied to the synthesis of 1,4-dihydropyridines. wikipedia.org The use of ultrasound in aqueous micelles has been shown to be effective, with high product yields achieved in short reaction times. wikipedia.org

Beyond the initial synthesis of the dihydropyridine ring, green methods are also being developed for the subsequent aromatization step to form the pyridine ring. nih.gov These can include solvent-free oxidations using air as the oxidant at elevated temperatures. nih.gov Additionally, biocatalysis, utilizing enzymes like lipases, offers a sustainable approach for the synthesis of nicotinamide derivatives from nicotinic acid esters, often proceeding under mild conditions with high selectivity. nih.gov

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, potential for solvent-free conditions. | rsc.orgtubitak.gov.trthieme-connect.com |

| Ultrasonic Irradiation | Application of ultrasound waves to promote the reaction. | High product yields in short reaction times, can be performed in aqueous media. | wikipedia.org |

| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts. | Mild reaction conditions, high stereoselectivity, environmentally friendly. | nih.gov |

Mechanistic Investigations of Nicotinate Formation

The formation of the nicotinate ring system, as exemplified by this compound, is a well-studied process, with the Hantzsch pyridine synthesis being a cornerstone. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org

Cyclization and Ring-Closure Mechanisms

The Hantzsch synthesis is believed to proceed through several key intermediates. wikipedia.orgresearchgate.net One plausible pathway involves the initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. researchgate.netyoutube.com Separately, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. researchgate.netyoutube.com

Alternative ring-closing strategies for pyridine synthesis have also been developed, including those involving ring-closing metathesis followed by oxidation. organic-chemistry.org Furthermore, methods for converting existing pyridine rings into other substituted aromatic systems through sequential ring-opening and ring-closing reactions have been reported. acs.orgacs.orgnih.gov

Nucleophilic and Electrophilic Reaction Pathways

The Hantzsch synthesis is a cascade of nucleophilic and electrophilic reactions. The formation of the enamine from the β-ketoester and ammonia is a classic example of nucleophilic addition of ammonia to a carbonyl group, followed by dehydration. youtube.com The Knoevenagel condensation involves the nucleophilic attack of an enolate (derived from the β-ketoester) on the aldehyde carbonyl. youtube.com

The subsequent Michael addition is a key carbon-carbon bond-forming reaction where the enamine acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated carbonyl compound. acs.orgntu.edu.sg The stability of the intermediate anionic species in such additions can be influenced by the presence of stabilizing groups, such as the pyridyl group itself in certain reactions. nih.govnsf.gov The final cyclization step involves an intramolecular nucleophilic attack of a nitrogen atom onto a carbonyl carbon, leading to the heterocyclic ring. researchgate.net

Ammonization and Aromatization Processes in Pyridine Ring Formation

Ammonization, the incorporation of a nitrogen atom from ammonia or an ammonia source, is a fundamental step in the Hantzsch synthesis. wikipedia.org It typically occurs through the formation of an enamine intermediate from a β-dicarbonyl compound. researchgate.netyoutube.com In some pyridine syntheses from 1,5-dicarbonyl compounds, ammonia directly participates in a condensation reaction to form the dihydropyridine intermediate. youtube.com

The aromatization of the initially formed 1,4-dihydropyridine is a crucial final step to obtain the stable pyridine ring. wikipedia.org This oxidation can be achieved using a variety of oxidizing agents, including nitric acid, potassium permanganate, or ferric chloride. wikipedia.org In biological systems, this oxidation is often catalyzed by cytochrome P-450 enzymes. nih.gov The driving force for this dehydrogenation is the formation of the highly stable aromatic pyridine ring. wikipedia.org The mechanism of oxidation can vary depending on the oxidant. For instance, with quinones like DDQ, the reaction is believed to proceed via a hydride transfer from the dihydropyridine. chemtube3d.com Studies have also investigated the oxidation mechanism using superoxide, where a proton transfer from the dihydropyridine nitrogen is an initial step. researchgate.net

Radical-Catalyzed Bromination Reactions (for related methyl-substituted pyridylmethyl esters)

While not directly involved in the synthesis of the pyridine ring itself, radical-catalyzed bromination is a relevant transformation for functionalizing methyl-substituted pyridines, which are structurally related to the title compound. The benzylic position of alkyl groups attached to a benzene (B151609) ring is particularly susceptible to free radical halogenation. libretexts.org This reactivity is due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.org

Advanced Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. In a typical FT-IR analysis of a compound like Ethyl 4-hydroxy-2-methylnicotinate, spectra are recorded in the solid phase, often using a KBr pellet technique, within the mid-infrared range of 4000–400 cm⁻¹. doi.org

The key vibrational modes expected for this compound include the stretching of the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and various vibrations associated with the pyridine (B92270) ring and the ethyl substituent. The O-H stretching vibration is typically observed as a broad band in the region of 3400-3200 cm⁻¹. The carbonyl group's stretching frequency is a strong, sharp peak, generally found around 1700-1725 cm⁻¹. Vibrations corresponding to the C-O single bond of the ester and the C-N bonds within the pyridine ring also provide valuable structural information.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (Broad) |

| Carbonyl (C=O) | C=O Stretch | 1725 - 1700 |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 |

| Ethyl Group (-CH2CH3) | C-H Stretch (aliphatic) | 2980 - 2850 |

| Ester Group | C-O Stretch | 1300 - 1150 |

| Methyl Group (-CH3) | C-H Bending | 1450 - 1375 |

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser source. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For compounds of this nature, FT-Raman spectra are often recorded over a range of 4000–50 cm⁻¹. doi.org While FT-IR is excellent for observing polar groups like C=O and O-H, FT-Raman provides clearer data on the carbon backbone and symmetric ring vibrations of the pyridine nucleus. The combination of both FT-IR and FT-Raman allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically Tetramethylsilane (TMS). oregonstate.edu The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments.

The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the pyridine ring would appear as a sharp singlet. The two protons on the pyridine ring would likely appear as doublets, and the hydroxyl (-OH) proton typically manifests as a broad singlet, the position of which can be solvent-dependent.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH (hydroxyl) | 9.0 - 12.0 | Broad Singlet |

| Aromatic-H (H5, H6) | 7.0 - 8.5 | Doublet |

| -O-CH₂- (ethyl) | 4.0 - 4.5 | Quartet |

| Ring-CH₃ (methyl) | 2.4 - 2.7 | Singlet |

| -CH₃ (ethyl) | 1.0 - 1.5 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of every unique carbon atom. oregonstate.edulibretexts.org Factors such as the hybridization of the carbon atom and the electronegativity of attached atoms significantly influence the chemical shift. libretexts.orgdocbrown.info

For this compound, the carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the 160-170 ppm region. libretexts.org The sp²-hybridized carbons of the pyridine ring will appear in the 110-160 ppm range, while the sp³-hybridized carbons of the ethyl and methyl groups will be found further upfield. Quaternary carbons, those without any attached protons, generally show weaker signals in the spectrum. oregonstate.edu

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | sp² | 165 - 175 |

| C4 (ring, attached to -OH) | sp² | 155 - 165 |

| C2, C6 (ring) | sp² | 140 - 150 |

| C3, C5 (ring) | sp² | 110 - 140 |

| -O-CH₂- (ethyl) | sp³ | 60 - 70 |

| Ring-CH₃ (methyl) | sp³ | 20 - 30 |

| -CH₃ (ethyl) | sp³ | 10 - 20 |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the theoretical calculation of NMR chemical shifts. nih.govnih.gov This computational technique, often employed within the framework of Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C NMR spectra by calculating the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov The calculated shielding values are then converted into chemical shifts by referencing them against the shielding of a standard compound, like TMS, calculated at the same level of theory. These theoretical predictions are invaluable for assigning experimental spectra, verifying complex structures, and understanding the relationship between electronic structure and magnetic properties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (often the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). The wavelength of maximum absorption (λmax) provides valuable information about the conjugated systems and functional groups present.

For this compound, the presence of the substituted pyridine ring, a heteroaromatic system, along with the carbonyl group of the ester and the hydroxyl group, dictates its electronic absorption properties. The key electronic transitions expected are π → π* and n → π* transitions. The pyridine ring and the carbonyl group contain π electrons that can be excited to anti-bonding π* orbitals, while the oxygen and nitrogen atoms possess non-bonding (n) electrons that can be promoted to π* orbitals.

The π → π* transitions, characteristic of the aromatic ring, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the lone pair electrons on the oxygen of the carbonyl group and the nitrogen of the pyridine ring, are generally less intense and may appear at longer wavelengths. The presence of the hydroxyl and methyl substituents on the pyridine ring will influence the energy of these transitions, potentially causing shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted ethyl nicotinate (B505614). For instance, a related compound, ethyl 2-methylnicotinate, is reported to have a λmax at 268 nm in ethanol (B145695). chemicalbook.com The introduction of a hydroxyl group at the 4-position is expected to modify this value due to its electron-donating effect through resonance.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyridine Ring, C=O | 200 - 300 |

| n → π | C=O, Pyridine N | 280 - 350 |

Note: The exact λmax values require experimental measurement and can be influenced by the solvent used.

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is vaporized and separated on a chromatographic column before being ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are detected, providing a unique mass spectrum.

The molecular ion peak ([M]⁺) for this compound (C₉H₁₁NO₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (181.19 g/mol ). The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for esters often involve the loss of the alkoxy group (-OCH₂CH₃, loss of 45 Da) or the entire ester group. libretexts.org The stability of the pyridine ring means that fragmentation will likely involve the substituents.

Predicted Fragmentation Pathways:

Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺, leading to a fragment at m/z 136.

Loss of ethylene (B1197577) from the ethyl ester: A McLafferty rearrangement could lead to the loss of C₂H₄ (28 Da), resulting in a fragment at m/z 153.

Cleavage of the ester group: Loss of the carboethoxy group (-COOC₂H₅, loss of 73 Da) to give a fragment of the substituted pyridine ring at m/z 108.

Loss of a methyl radical (-CH₃): [M - 15]⁺, leading to a fragment at m/z 166.

The mass spectrum of the related compound, ethyl 2-methylnicotinate, shows a base peak that corresponds to the loss of the ethoxy group. nist.gov A similar primary fragmentation would be anticipated for this compound.

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Possible Loss |

| 181 | [C₉H₁₁NO₃]⁺ | Molecular Ion |

| 166 | [C₈H₈NO₃]⁺ | -CH₃ |

| 153 | [C₇H₇NO₃]⁺ | -C₂H₄ (McLafferty) |

| 136 | [C₇H₆NO₂]⁺ | -OC₂H₅ |

| 108 | [C₆H₆NO]⁺ | -COOC₂H₅ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly suited for the analysis of polar, less volatile, or thermally labile compounds like this compound. The compound can be separated using reverse-phase liquid chromatography and ionized using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically result in a prominent protonated molecular ion [M+H]⁺ (at m/z 182) or deprotonated ion [M-H]⁻ (at m/z 180), with less fragmentation than GC-MS.

LC-MS/MS, or tandem mass spectrometry, can be employed for more detailed structural confirmation. The [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. This technique is highly sensitive and specific, making it ideal for identifying the compound in complex mixtures. Methods for the analysis of other nicotinic acid derivatives often utilize reverse-phase chromatography with mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid to promote ionization. sielc.comnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) Studies

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the publicly accessible literature. However, if suitable single crystals could be grown, SCXRD would provide a wealth of information, including:

Precise bond lengths and angles.

The conformation of the ethyl ester group relative to the pyridine ring.

The planarity of the pyridine ring.

The unit cell parameters and space group of the crystal lattice.

For example, the crystal structure of the parent compound, nicotinic acid, has been solved and shown to exist in a monoclinic crystal system. nanomegas.com

Supramolecular Self-Assembly and Non-Covalent Interactions in Crystal Packing

In the absence of a solved crystal structure, the principles of supramolecular chemistry can be used to predict the likely interactions that govern the crystal packing of this compound. The presence of a hydroxyl group (a hydrogen bond donor and acceptor), the nitrogen atom in the pyridine ring (a hydrogen bond acceptor), and the carbonyl oxygen of the ester group (a hydrogen bond acceptor) strongly suggests that hydrogen bonding will be a dominant force in the crystal lattice.

Table 3: Potential Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Hydrogen Bonding | Hydroxyl (-OH) | Pyridine Nitrogen | Chains, Dimers |

| Hydrogen Bonding | Hydroxyl (-OH) | Carbonyl Oxygen | Chains, Dimers |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stacked columns |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method is contingent on the availability of high-quality single-crystal X-ray diffraction data. The analysis maps various properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal. These properties include d_norm, which highlights regions of close intermolecular contacts, and the electrostatic potential, which indicates the distribution of charge.

Unfortunately, a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of this compound has not yet been experimentally determined. The absence of a Crystallographic Information File (CIF) for this specific compound makes it impossible to generate a Hirshfeld surface and perform the associated analysis of its intermolecular interactions.

While the crystal structures and Hirshfeld analyses of related nicotinic acid esters and other pyridine derivatives are available in the scientific literature, a detailed examination of this compound itself cannot be completed without the foundational crystallographic data. The study of analogous compounds indicates that intermolecular interactions in such crystals are typically dominated by hydrogen bonding involving the hydroxyl and carbonyl groups, as well as π-π stacking interactions between the pyridine rings.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. researchgate.netmdpi.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining high accuracy. The primary application of DFT in this context is molecular structure optimization. This process involves finding the geometric arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. This optimized structure is crucial as it represents the most stable conformation of the molecule and serves as the foundation for calculating other properties. researchgate.net

The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set. A functional is a mathematical approximation that defines the exchange-correlation energy, a key component of the total energy in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. researchgate.netresearchgate.net

The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p), is commonly employed. researchgate.netresearchgate.net The notation indicates:

6-311G : Describes the core and valence electrons with a specific number of Gaussian functions.

++ : Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

(d,p) : Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron cloud and bond anisotropy. researchgate.net

These parameters are standard for obtaining reliable results for organic molecules. For instance, studies on related compounds have successfully used the B3LYP/6-311++G(d,p) level of theory to achieve good agreement between theoretical and experimental data. researchgate.netresearchgate.netrsc.org

Table 1: Computational Parameters for DFT Calculations

| Parameter | Typical Selection | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate electronic structure and energy. |

| Functional | B3LYP | To approximate the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals within the molecule. |

| Application | Geometry Optimization | To find the lowest-energy molecular structure. |

To understand how a molecule interacts with light, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the energies of these excited states. researchgate.netresearchgate.net By determining the energy difference between the ground state and various excited states, TD-DFT can predict the electronic absorption spectrum (UV-Vis) of a molecule. researchgate.netnih.gov This allows for the calculation of key spectral properties, such as the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. researchgate.netresearchgate.net These theoretical spectra can be compared directly with experimental UV-Vis data to validate the computational model. researchgate.net

Although TD-DFT is a standard method for predicting UV-Vis spectra, specific computational results for the electronic transitions of Ethyl 4-hydroxy-2-methylnicotinate were not found in the reviewed literature. researchgate.netnih.gov

Table 2: Theoretical UV-Vis Spectral Data

| Excited State | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources |

| S2 | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources |

Electronic Structure and Reactivity Descriptors

Beyond structure and spectra, computational chemistry can provide deep insights into the electronic nature and chemical reactivity of a molecule through various descriptors.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. researchgate.netresearchgate.net Analysis of the HOMO-LUMO gap is standard in computational studies of nicotinate (B505614) derivatives and other heterocyclic systems. researchgate.netnih.gov

Table 3: Frontier Molecular Orbital (FMO) Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available in searched sources |

| LUMO Energy | Data not available in searched sources |

| HOMO-LUMO Gap (ΔE) | Data not available in searched sources |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.netresearchgate.net

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. researchgate.netresearchgate.net

Green/Yellow : Represents regions of neutral or intermediate potential.

Solvation Effects and Environmental Interactions

Studying molecules in a solution phase is critical for understanding their real-world chemical behavior. Implicit or continuum solvation models are computationally efficient methods for this purpose. nih.gov The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and robust method. researchgate.netresearchgate.net Instead of modeling individual solvent molecules explicitly, the IEFPCM method represents the solvent as a continuous dielectric medium characterized by its dielectric constant (ε). researchgate.net The solute molecule is placed within a cavity in this medium, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated self-consistently. researchgate.net This approach effectively captures the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and properties. nih.gov

The electronic properties of this compound are expected to be sensitive to the solvent environment due to its polar functional groups (hydroxyl, ester) and the heterocyclic aromatic ring. The use of an implicit solvation model like IEFPCM would allow for the theoretical investigation of these changes as a function of solvent polarity. nih.govyoutube.com

Key properties that would exhibit solvent dependence include:

Dipole Moment: In polar solvents (e.g., water, ethanol), the molecule's dipole moment is expected to increase compared to the gas phase or non-polar solvents (e.g., hexane). This is because polar solvents stabilize charge separation, enhancing the magnitude of the molecular dipole.

HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and electronic stability. For a molecule like this compound, which possesses intramolecular charge-transfer character, the HOMO-LUMO gap is generally expected to decrease as the solvent polarity increases. Polar solvents preferentially stabilize the more polar LUMO, lowering its energy more than the HOMO, thus reducing the gap.

Absorption Spectra (UV-Vis): Changes in the HOMO-LUMO gap directly influence the electronic absorption spectrum. A decrease in the energy gap would correspond to a red-shift (bathochromic shift) in the maximum absorption wavelength (λ_max) in the UV-Vis spectrum, as less energy is required for the electronic transition.

The table below illustrates the anticipated trends in the electronic properties of this compound in different solvent environments.

Table 3: Predicted Solvent-Dependent Electronic Properties of this compound

| Property | Gas Phase | Non-Polar Solvent (e.g., Hexane) | Polar Solvent (e.g., Water) |

|---|---|---|---|

| Dipole Moment (Debye) | Base Value | Slight Increase | Significant Increase |

| HOMO-LUMO Gap (eV) | Highest Value | Slight Decrease | Significant Decrease |

| λ_max (nm) | Lowest Value | Slight Red-Shift | Significant Red-Shift |

Advanced Topological and Interaction Analyses

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are advanced topological analysis tools that provide a detailed and intuitive picture of electron pairing and localization in a molecule's three-dimensional space. jussieu.frwikipedia.org Unlike methods that analyze orbitals, ELF and LOL are based on the kinetic energy density of the electrons, offering a powerful way to visualize core electrons, covalent bonds, and lone pairs. jussieu.fr

Electron Localization Function (ELF): ELF values range from 0 to 1. Regions with a high ELF value (close to 1) correspond to areas where there is a high probability of finding an electron pair, such as in covalent bonds or as lone pairs. wikipedia.orgjussieu.fr Regions with low ELF values indicate areas of electron delocalization between basins. researchgate.netcdnsciencepub.com The analysis of ELF basins allows for a quantitative partitioning of the molecular space into chemically meaningful regions. researchgate.netmdpi.com

Localized Orbital Locator (LOL): LOL is conceptually similar to ELF, providing information about regions where localized orbitals overlap. rsc.org It is particularly effective at distinguishing between regions of high and low electron localization and can offer a clear picture of π-electron delocalization. rsc.org

For this compound, an ELF/LOL analysis would reveal several key features:

Core Basins: Sharp, spherical regions of high localization (ELF ≈ 1) would be found around the carbon, nitrogen, and oxygen nuclei, corresponding to their core electrons.

Valence Basins:

Protonated (Bonding) Attractors: Regions of high localization would clearly define the covalent bonds. For example, disynaptic basins V(C,C), V(C,H), V(C,N), V(C,O), and V(O,H) would be observed, representing the shared electron pairs in these bonds. mdpi.com

Non-protonated (Lone Pair) Attractors: Monosynaptic basins would be located on the oxygen and nitrogen atoms, corresponding to their lone pairs. These are regions where electron pairs are localized on a single atom. nih.gov

Delocalization: The π-system of the pyridine (B92270) ring would be characterized by a continuous region of moderate electron localization above and below the plane of the ring, distinct from the highly localized σ-bonds. The degree of delocalization can be inferred from the values and shapes of the ELF basins. cdnsciencepub.com

The following table provides a qualitative description of the expected topological features from an ELF/LOL analysis of this compound.

Table 4: Expected ELF/LOL Topological Features for this compound

| Molecular Region | Expected ELF/LOL Feature | Chemical Interpretation |

|---|---|---|

| Around C, N, O nuclei | Spherical basin with high localization (ELF ≈ 1) | Core electron shells |

| Between bonded atoms (C-C, C-H, C-N, C-O, O-H) | Elongated basin of high localization along the bond axis | Covalent σ-bonds |

| Above/below the pyridine ring | Continuous, delocalized basin with moderate localization | Delocalized π-electron system |

| On Nitrogen and Oxygen atoms | Localized, non-bonding basins directed away from bonds | Lone pair electrons |

| C=O and C=C bonds | Two distinct basins of high localization for each bond | Double bond (σ and π components) |

Non-Covalent Interaction (NCI) Analysis using Reduced Density Gradients (RDG)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and molecular recognition properties of chemical compounds. The NCI analysis, based on the reduced density gradient (RDG), is a computational method used to visualize and characterize weak, non-covalent interactions in real space. jussieu.fr This analysis is based on the relationship between the electron density (ρ) and the RDG.

The RDG is defined as:

Plotting the RDG against the electron density allows for the identification of different types of non-covalent interactions:

Hydrogen bonds are typically characterized by low RDG and low electron density values, with a negative sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, indicating a strong attractive interaction.

Van der Waals interactions appear as spikes at very low electron densities.

Steric clashes are found at low RDG values but with a positive λ₂, indicating a repulsive interaction.

For "this compound," several types of non-covalent interactions can be anticipated, which would be revealed by an NCI/RDG analysis. The presence of a hydroxyl group allows for the formation of strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The pyridine ring can participate in π-π stacking interactions with other aromatic systems. rsc.org Furthermore, the methyl and ethyl groups can engage in weaker van der Waals interactions. Theoretical studies on substituted pyridines have demonstrated the importance of such weak intermolecular interactions in stabilizing crystal structures. rsc.org

A hypothetical NCI plot for a dimer of "this compound" would likely show significant regions of low RDG corresponding to hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom or the carbonyl oxygen of another. Additional areas of weak interactions would be expected, corresponding to the dispersion forces between the aromatic rings and the alkyl chains.

Molecular Dynamics Simulations of Related Biomolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of the dynamic behavior of biomolecular systems, providing detailed information on conformational changes, binding mechanisms, and the influence of the solvent.

Given the structural similarity of "this compound" to nicotinic acid, it is plausible that it could interact with similar biological targets. MD simulations could be employed to investigate the binding of "this compound" to the active site of a receptor or enzyme. Such a study would involve creating a computational model of the compound docked into the binding pocket of the protein. The system would then be solvated in a water box, and the trajectories of all atoms would be calculated over a period of nanoseconds to microseconds.

Analysis of the MD simulation trajectories could reveal:

The key amino acid residues involved in binding the ligand.

The stability of the ligand-protein complex over time.

The specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the bound conformation.

The conformational changes induced in the protein upon ligand binding.

For example, a simulation could show the hydroxyl group of "this compound" forming a stable hydrogen bond with a specific amino acid residue in the binding site, while the pyridine ring engages in π-stacking with an aromatic residue like tyrosine or phenylalanine. The ethyl ester group might also form hydrophobic contacts with nonpolar residues. This information would be invaluable for understanding its potential biological activity and for the rational design of new derivatives with improved properties. Studies on other small molecules have shown that MD simulations can confirm the stability of ligand-protein complexes and elucidate the binding modes. mdpi.com

Derivative Chemistry and Analogues of Ethyl 4 Hydroxy 2 Methylnicotinate

Synthesis and Characterization of Substituted Nicotinates

The strategic substitution on the core nicotinate (B505614) structure allows for the fine-tuning of its chemical properties. Halogenation, hydroxylation, and the introduction of cyano, alkyl, and aryl groups have been extensively investigated to create a library of compounds for further study.

Halogenated derivatives of ethyl nicotinate are important intermediates in organic synthesis. For instance, Ethyl 4,6-dichloro-2-methylnicotinate can be synthesized from 2,4,6-trichlorophenol. ijsrst.com This compound is a liquid at room temperature with a boiling point of 283°C at 760 mmHg. sigmaaldrich.com It is characterized by the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol . chemscene.com

Another significant halogenated derivative is Ethyl 2-chloro-4-methylnicotinate. It is a solid with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . sigmaaldrich.comchemscene.com It is also known by the synonym 2-Chloro-4-Methyl-Nicotinic Acid Ethyl Ester. cymitquimica.com

The synthesis of related compounds, such as Ethyl 4,6-dichloronicotinate, is also well-documented. This derivative is a yellow liquid with a boiling point of 85°C at 0.01 mmHg and is soluble in methanol. chemicalbook.com It serves as a reactant in the preparation of other complex molecules. chemicalbook.com

Table 1: Properties of Halogenated Ethyl Nicotinate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |

| Ethyl 4,6-dichloro-2-methylnicotinate | 686279-09-4 | C₉H₉Cl₂NO₂ | 234.08 | Liquid | 283 at 760 mmHg sigmaaldrich.com |

| Ethyl 2-chloro-4-methylnicotinate | 50840-02-3 | C₉H₁₀ClNO₂ | 199.63 | Solid | N/A |

| Ethyl 4,6-dichloronicotinate | 40296-46-6 | C₈H₇Cl₂NO₂ | 220.05 | Liquid | 85 at 0.01 mmHg chemicalbook.com |

The introduction of hydroxyl and cyano groups onto the nicotinate framework leads to compounds with interesting properties and potential applications. A notable example is Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, which has been successfully synthesized and characterized. researchgate.net The synthesis can be achieved through a one-pot method based on the Hantzsch reaction, followed by aromatization. The structure of this novel compound was confirmed using X-ray diffraction, GC-MS analysis, elemental analysis, and NMR spectroscopy. researchgate.net

The synthesis of other cyano- and hydroxy-substituted nicotinates has also been explored. For example, Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)nicotinate can be prepared from Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate and 2-Cyanoacetamide. chemicalbook.com Similarly, 1-ethyl-2-hydroxy-5-cyano-4-methylpyrid-6-one has been synthesized, yielding a product with a melting point of 230°-237° C. prepchem.com

Table 2: Examples of Hydroxylated and Cyano-Substituted Nicotinates

| Compound Name | Key Reactants/Method | Molecular Formula | Melting Point (°C) |

| Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate | Hantzsch reaction and aromatization | C₂₁H₁₈N₂O₃ | 147– 150 (for phenyl analogue) |

| Ethyl 5-cyano-6-hydroxy-2-(trifluoromethyl)nicotinate | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate and 2-Cyanoacetamide chemicalbook.com | C₁₀H₇F₃N₂O₃ | N/A |

| 1-ethyl-2-hydroxy-5-cyano-4-methylpyrid-6-one | Ethyl chloroacetate, ethylamine, potassium cyanide, methyl acetoacetate, ammonia (B1221849) prepchem.com | C₉H₁₀N₂O₂ | 230-237 prepchem.com |

The introduction of alkyl and aryl groups onto the pyridine (B92270) ring of ethyl nicotinate can significantly alter its properties. A variety of synthetic methods have been developed for this purpose. One approach involves the catalyst-controlled regiodivergent addition of aryl boron nucleophiles to N-alkyl nicotinate salts, allowing for the synthesis of dihydropyridines which are versatile building blocks. nih.gov Another method is the Alder-Rickert reaction, which provides a one-pot synthesis of 2-alkyl and 2-aryl, 5-methyl benzoates. researchgate.net

The synthesis of diethyl alkyl(substituted aryl)malonates can be achieved through the nucleophilic substitution of chlorine in iron-cyclopentadienyl hexafluorophosphates of chlorobenzene (B131634) derivatives with anions from diethyl alkylmalonates. smu.ca This method offers an efficient route to intermediates for biologically active compounds. smu.ca The preparation of various pyridine derivatives can also be achieved through one-pot condensation reactions involving different aldehydes, ethyl cyanoacetate, and other reagents. nih.gov

Functionalized Nicotinate Analogues with Heterocyclic Moieties

The incorporation of other heterocyclic rings into the nicotinate structure gives rise to a class of compounds with unique chemical architectures and potential biological activities.

The synthesis of pyridine derivatives containing a pentose (B10789219) moiety represents an interesting fusion of carbohydrate and heterocyclic chemistry. While specific examples directly derived from ethyl 4-hydroxy-2-methylnicotinate were not detailed in the provided search results, the general synthesis of pyridine C-nucleosides showcases the possibility of creating such complex molecules. These syntheses often involve the construction of the pyridine ring onto a pre-existing sugar scaffold or the glycosylation of a pyridine derivative. The resulting compounds are of interest for their potential as nucleoside analogues.

Thieno[2,3-b]pyridines and thieno[2,3-b]thiophenes are classes of fused heterocyclic compounds that have been synthesized from nicotinate derivatives and other precursors. These compounds are of significant interest due to their diverse biological activities. nih.govekb.egnih.govekb.egnih.gov

The synthesis of thieno[2,3-b]pyridines can be accomplished through various synthetic pathways, often starting from substituted pyridines. nih.govresearchgate.netnih.gov For example, the reaction of cyanopyridine-2(1H)-thiones with chloroacetonitrile (B46850) can yield 3-aminothieno[2,3-b]pyridine-2-carbonitriles, which are key intermediates for further elaboration. researchgate.net These compounds have been investigated for their ability to act as inhibitors of proteins like Epac. google.com

Thieno[2,3-b]thiophene derivatives have also been extensively synthesized and studied. ekb.egnih.govekb.eg A facile synthesis route involves using diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate as a versatile building block. nih.gov These compounds have been evaluated for various biological activities, including as potential EGFR inhibitors. nih.gov The synthesis of thieno[3,2-b]thiophene (B52689) derivatives has also been reported, highlighting the rich chemistry of these fused thiophene (B33073) systems. researchgate.net

Pyridone Analogues and Dihydropyrimidine (B8664642) Derivatives

The core structure of this compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems, notably pyridone and dihydropyrimidine derivatives. These classes of compounds are of particular interest due to their wide range of biological activities.

Pyridone Analogues: The synthesis of 4-hydroxy-2-pyridone derivatives can be achieved through various synthetic routes. One common approach involves the reaction of β-enamino esters with activated malonic acid derivatives. For instance, the reaction of ethyl 3-aminocrotonate with a malonic acid equivalent can lead to the formation of a 4-hydroxy-2-pyridone ring system, which is structurally related to derivatives of this compound. Further modifications can be introduced at various positions of the pyridone ring to generate a library of analogues. Research has shown that N-alkylation and substitution at the C5 position of the pyridone ring can significantly influence the biological profile of the resulting compounds.

A study on the synthesis of 4-hydroxy-2-pyridone derivatives involved the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate to yield the core pyridone structure. These were then further reacted with various aldehydes to produce bis(pyridyl)methanes. nih.gov This highlights a versatile method for elaborating the pyridone scaffold derived from nicotinate-related precursors.

Dihydropyrimidine Derivatives: The Biginelli reaction is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), a class of dihydropyrimidine derivatives. This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (B33335) or thiourea. While not a direct derivatization of this compound itself, the principles of the Biginelli reaction can be applied to synthesize DHPMs with structural similarities. For example, by utilizing a β-ketoester with a pyridine moiety, one could generate dihydropyrimidine derivatives that share features with nicotinate structures.

The synthesis of DHPMs often involves acidic or Lewis acid catalysis and can be performed under solvent-free conditions or using various solvents like ethanol (B145695) or acetonitrile (B52724). jmchemsci.comnih.gov The substituents on the aromatic aldehyde and the β-dicarbonyl compound play a crucial role in determining the structure and properties of the resulting DHPMs. For instance, using different aromatic aldehydes allows for the introduction of a wide range of substituents at the 4-position of the dihydropyrimidine ring.

| Starting Materials | Reaction Type | Product Class | Key Features |

| β-enamino esters, Malonic acid derivatives | Cyclocondensation | Pyridone Analogues | Formation of a 4-hydroxy-2-pyridone ring. |

| Aldehydes, β-dicarbonyl compounds, Urea/Thiourea | Biginelli Reaction | Dihydropyrimidine Derivatives | One-pot synthesis of dihydropyrimidinones (DHPMs). |

Structure-Activity Relationship (SAR) Studies of Nicotinate Derivatives and Related Pyridines

The biological activity of nicotinate derivatives and their corresponding pyridone and dihydropyrimidine analogues is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different functional groups and their positions on the heterocyclic core influence the therapeutic potential of these compounds.

Nicotinate Derivatives: For nicotinate derivatives, modifications at the C2, C4, C5, and C6 positions of the pyridine ring, as well as alterations to the ester group, have been shown to impact their biological effects. For instance, in a series of nicotinamide (B372718) derivatives investigated for antifungal activity, the position of substituents on the phenyl ring of the amide moiety was critical. Specifically, a 2-amino-N-(3-isopropylphenyl)nicotinamide was identified as a potent antifungal agent, highlighting the importance of the substitution pattern for activity. mdpi.com

Pyridone Analogues: SAR studies on 2-pyridone derivatives have revealed several key insights. The nature of the substituent at the N1 position significantly influences activity. For example, in a series of anti-fibrosis agents, different N-substituents on the pyridone ring led to varying levels of inhibitory activity against NIH3T3 cell proliferation. Furthermore, the introduction of various substituents at the C5 position has been shown to modulate the biological response. In one study, a series of 5-substituted-2(1H)-pyridone compounds were synthesized, and their anti-fibrosis activity was evaluated. The results indicated that the nature of the C5 substituent played a significant role in the observed potency.

In another study focusing on antibacterial 4-hydroxy-2-pyridones, the structural features required for activity against Gram-negative pathogens were explored. This research demonstrated that modifications to the scaffold, including N-debenzylation and further optimization, led to compounds with significant in vivo efficacy in a murine septicemia model. nih.gov

Dihydropyrimidine Derivatives: The SAR of dihydropyrimidinones (DHPMs) has been extensively studied, particularly in the context of their activity as calcium channel blockers. Key structural features that influence activity include:

The C4-Aryl Ring: The nature and substitution pattern of the aryl ring at the C4 position are critical. Electron-withdrawing groups on the phenyl ring are often associated with enhanced activity.

The C3 and C5 Ester Groups: The type of ester groups at the C3 and C5 positions can impact potency and pharmacokinetic properties.

The N1 and N3 Positions: Substitution at the N1 and N3 positions of the dihydropyrimidine ring can modulate activity and selectivity.

Research on DHPMs as anti-urease agents showed that substitutions on the C4-phenyl ring greatly affected their inhibitory activity. Compounds with hydroxy substituents generally exhibited potent activity. ekb.eg

| Compound Class | Key Structural Features for Activity | Example of Biological Activity |

| Nicotinate Derivatives | Substitution pattern on the pyridine and ester/amide moiety. | Antifungal |

| Pyridone Analogues | Substituents at N1, C4, and C5 positions. | Anti-fibrosis, Antibacterial |

| Dihydropyrimidine Derivatives | Nature of the C4-aryl group and substituents at C3, C5, N1, and N3. | Calcium Channel Blockade, Anti-urease |

Biochemical Research and Mechanistic Studies

Interaction with Specific Molecular Targets

The biological activity of a chemical compound is fundamentally determined by its interaction with specific molecular targets within a biological system. For derivatives of nicotinic acid, research has identified several potential targets. For instance, studies on various substituted nicotinic acid derivatives have shown their potential to act as anti-inflammatory agents by interacting with enzymes like cyclooxygenase-2 (COX-2). nih.gov

Furthermore, the general class of heterocyclic compounds, which includes nicotinates, is frequently screened against a wide array of biological targets. A notable example is the human kinesin Eg5, a motor protein essential for cell division, which has been a target for inhibitors with a tetrahydroisoquinoline scaffold, a structure that shares some features with substituted pyridines. nih.gov Other research on structurally related quinoline (B57606) carboxylates has demonstrated their potential as inhibitors of Hepatitis B Virus (HBV) replication, suggesting that such heterocyclic cores can interact with viral proteins or enzymes. acs.org The specific interactions of Ethyl 4-hydroxy-2-methylnicotinate with its targets would be mediated by its structural features, such as the hydroxyl group and pyridine (B92270) ring, which can form hydrogen bonds and other non-covalent interactions with biological macromolecules.

Enzyme Inhibition and Modulation Studies (e.g., Human Kinesin Eg5 Enzyme)

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. Compounds structurally related to this compound are often evaluated for their ability to inhibit specific enzymes.

Human Kinesin Eg5 Enzyme: Human kinesin Eg5 is a crucial motor protein for establishing the bipolar mitotic spindle during cell division, making it a prime target for anticancer drug development. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death. scbt.com Various small molecule inhibitors targeting Eg5 have been identified. scbt.com These inhibitors often bind to an allosteric pocket on the motor domain, distinct from the ATP-binding site. wikipedia.org For example, a series of tetrahydroisoquinoline derivatives were identified as potent inhibitors of human Eg5, with IC₅₀ values in the nanomolar range. nih.gov Such studies provide a framework for evaluating the potential of other heterocyclic compounds, including nicotinic acid derivatives, as Eg5 inhibitors.

Cyclooxygenase-2 (COX-2): In the context of anti-inflammatory research, nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit COX-2. In one study, certain nicotinic acid derivatives showed significant inhibitory activity against inflammatory cytokines and were evaluated for their effect on COX-2 levels. nih.gov Molecular docking studies further supported their potential to bind to the COX-2 active site, suggesting a mechanism for their anti-inflammatory effects. nih.gov

Mechanistic Basis of Biological Effects (e.g., Antisickling Activity through intramolecular hydrogen bonding)

The three-dimensional structure of a molecule, often stabilized by internal forces, is crucial to its biological function. Intramolecular hydrogen bonds play a significant role in defining the preferred conformation of a molecule, which in turn governs its ability to interact with a biological target.

In a structural analysis of a related compound, Ethyl 2-(cyclopentyloxy)-5-ethyl-4-hydroxy-6-methylnicotinate, researchers observed that the pyridine ring and the ester moiety are coplanar. This planar conformation is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group at the 4-position and the ester group's carbonyl oxygen. This type of bonding can lock the molecule into a specific shape, enhancing its binding affinity for a target receptor by reducing the entropic penalty of binding.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is an invaluable tool in drug discovery for screening virtual libraries of compounds and for understanding potential binding mechanisms.

Studies on related heterocyclic structures frequently employ molecular docking to rationalize experimental findings. For example, in the investigation of potential Hepatitis B Virus inhibitors, molecular docking simulations were used to predict how methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives could bind to their target. acs.orgsigmaaldrich.com Similarly, the anti-inflammatory potential of new nicotinic acid derivatives was supported by docking them into the active site of the COX-2 enzyme. nih.gov

Ligand-Protein Binding Affinity Prediction

A primary goal of molecular docking is to predict the binding affinity between a ligand and its protein target, which is often expressed as a docking score or estimated binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

Hydrogen bonds are critical in regulating this affinity. Theoretical and experimental studies have shown that strong receptor-ligand interactions are often achieved when hydrogen bond donors and acceptors on both molecules are well-matched in their properties compared to their interaction with water. In studies of 4-hydroxycoumarin (B602359) derivatives targeting carbonic anhydrase, molecular docking was used to calculate thermodynamic parameters and predict which compounds would be most active, and these predictions correlated well with experimental results.

Table 1: Example of Predicted Binding Affinities for Novel Galactopyranoside Esters against Fungal Sterol 14α-demethylase This table illustrates the type of data generated in docking studies to predict binding affinity.

| Compound | Docking Score (kcal/mol) |

| Compound 4 | -8.976 |

| Compound 5 | -8.464 |

| Native Inhibitor N3 | -8.151 |

| Data derived from a study on Galactopyranoside Esters, illustrating the application of docking to predict binding affinity. |

Identification of Key Binding Interactions and Active Sites

Beyond predicting affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

For example, docking studies of 4-hydroxycoumarin-neurotransmitter derivatives with human carbonic anhydrase IX (hCA-IX) identified several key amino acid residues in the active site, including GLN92, GLU106, and TRP209, that were crucial for binding. Similarly, investigations into kinesin Eg5 inhibitors have mapped the specific binding pockets, noting that different inhibitors can bind to distinct regions, such as the α2/L5/α3 pocket. wikipedia.org This level of detail is essential for the rational design and optimization of more potent and selective inhibitors.

Theoretical Insights into Bioactivity through Computational Methods

Computational chemistry offers powerful tools to gain theoretical insights into the bioactivity of molecules, complementing experimental studies. Quantum chemical calculations, for instance, can determine the electronic structure, geometry, and reactivity of a molecule.

In studies of quinoline derivatives, quantum chemical calculations were performed to understand the geometry and electron structure of the molecule's anion, providing a theoretical basis for its reactivity and potential as an HBV inhibitor. sigmaaldrich.com In another study, computational analysis of different polymorphic forms of a benzothiazine-3-carboxylate derivative helped explain significant differences in their observed anti-inflammatory and analgesic effects, linking crystal structure to biological activity. These theoretical methods allow researchers to build models that connect a molecule's intrinsic properties to its macroscopic biological function, guiding further experimental work.

Catalytic Applications and Synthetic Method Development

Organocatalysis in Nicotinate (B505614) Synthesis and Modification

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. In the context of nicotinate derivatives, biocatalysis, a subset of organocatalysis using enzymes, offers significant advantages. These include mild reaction conditions and high selectivity.

Enzymes like lipases have been successfully employed for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. nih.gov For instance, Novozym® 435, a commercially available immobilized lipase (B570770) from Candida antarctica, has been used to catalyze the reaction between methyl nicotinate and various amines, achieving high product yields in environmentally friendly solvents like tert-amyl alcohol. nih.gov The use of continuous-flow microreactors further enhances efficiency, significantly reducing reaction times compared to traditional batch processes. nih.gov

Furthermore, nitrilase enzymes are central to biocatalytic routes for producing nicotinic acid, a precursor for nicotinate esters. nih.govfrontiersin.org Genetically engineered microorganisms that overproduce nitrilase can convert 3-cyanopyridine (B1664610) to nicotinic acid with high efficiency and purity (>99.9%). nih.gov Immobilizing these enzymes improves their stability and allows for reuse, making the industrial-scale production of nicotinic acid more economically viable and sustainable. frontiersin.org

Table 1: Examples of Organocatalysis in Nicotinate Derivative Synthesis

| Catalyst System | Substrate(s) | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Novozym® 435 (Lipase) | Methyl nicotinate, Amines | Nicotinamide derivatives | High yields (81.6–88.5%) in a green solvent (tert-amyl alcohol) under continuous flow. | nih.gov |

| Mutant MN12 of G. terrae (Nitrilase) | 3-Cyanopyridine | Nicotinic acid | 100% conversion in 15 minutes via whole-cell catalysis; high purity product (>99.9%). | nih.gov |

| Immobilized Aspergillus niger K10 extract | 3-Cyanopyridine | Nicotinic acid | Immobilized cells showed improved thermal and storage stability, enabling high product concentration in feeding-batch reactions. | frontiersin.org |

Metal Catalysis and Organometallic Approaches (e.g., Cobalt-catalyzed hydrogenation)

Metal-based catalysts, including transition metals like cobalt, palladium, and nickel, are instrumental in the synthesis and modification of nicotinate scaffolds. nih.gov Hydrogenation of the pyridine (B92270) ring in nicotinate esters is a key transformation, and cobalt catalysts have been investigated for such reactions.

While direct cobalt-catalyzed hydrogenation of Ethyl 4-hydroxy-2-methylnicotinate is not extensively documented in the provided sources, the hydrogenation of related esters demonstrates the potential of this approach. Cobalt catalysts have been developed for the efficient hydrogenation of various esters to alcohols. researchgate.net For example, a highly active cobalt catalyst supported on zirconia (Co/ZrO2) has been used for the selective hydrogenation of ethyl levulinate to various valuable chemicals, demonstrating the tunability of product selectivity by altering reaction conditions. nih.gov

The mechanism of cobalt-catalyzed hydrogenation can involve radical intermediates or proceed via a metal-hydride pathway. osti.govuni-goettingen.de For instance, a cobalt-hydride complex has been shown to perform catalytic hydrogen atom transfer (HAT), a key step in certain hydrogenation reactions. osti.gov The development of well-defined cobalt complexes allows for hydrogenation reactions under milder conditions, sometimes enhanced by visible light, presenting a switchable catalytic system. osti.gov In the context of nicotinate esters, enantioselective hydrogenation of ethyl nicotinate to ethyl nipecotinate has been achieved using noble metal catalysts modified with chiral ligands, highlighting the importance of metal catalysis in producing chiral piperidine (B6355638) systems.

Table 2: Metal Catalysis in Hydrogenation of Esters and Nicotinates

| Catalyst System | Substrate | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| Co/ZrO2 | Ethyl levulinate | γ-valerolactone (GVL), 1,4-pentanediol (B150768) (1,4-PDO) | Product selectivity can be tuned by changing reaction conditions, with high yields for GVL (94%) or 1,4-PDO (78%). | nih.gov |

| (R,R)-iPrDuPhosCo(CO)₂H | α-methyl styrene | Isopropyl benzene (B151609) | Dramatic rate enhancement observed for photochemical reaction over the thermal one. | osti.gov |

| Pd on carbon (with cinchonidine) | 1,4,5,6-tetrahydronicotinate | Ethyl nipecotinate | Two-step process yielding enantiomeric excess (ee) of 19% at 12% conversion. | |

| Chiral tethered catalyst on mesoporous silica (B1680970) | Ethyl nicotinate | Ethyl nipecotinate | Direct, one-step hydrogenation with an ee of 17% and conversions over 50%. |

Bifunctional Catalysts in Esterification Reactions (e.g., MoO3/SiO2)

Bifunctional catalysts, which possess both acidic and basic sites, are highly effective in mediating reactions like esterification. The synthesis of nicotinate esters from nicotinic acid and alcohol is a classic esterification reaction. The use of solid acid catalysts offers a greener alternative to traditional homogeneous catalysts like sulfuric acid. orientjchem.org